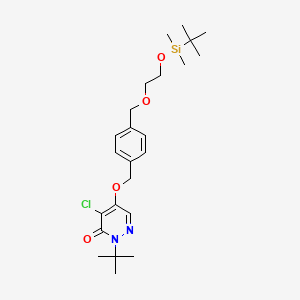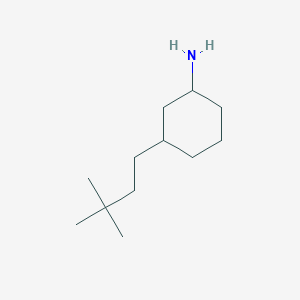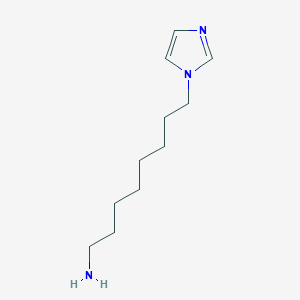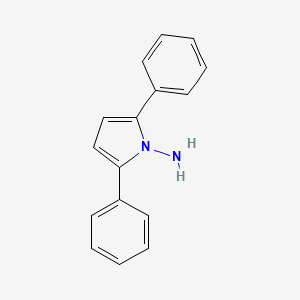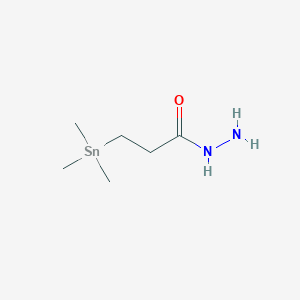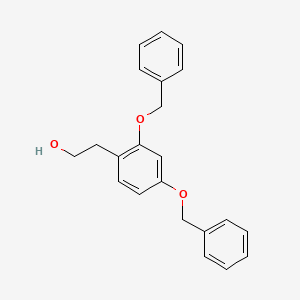
2-(2,4-Bis(benzyloxy)phenyl)ethanol
概要
説明
2-(2,4-Bis(benzyloxy)phenyl)ethanol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(benzyloxy)phenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反応の分析
Types of Reactions
2-(2,4-Bis(benzyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-(2,4-Bis(benzyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2,4-Bis(benzyloxy)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- N-[4-(Benzyloxy)phenyl]glycinamide
Uniqueness
2-(2,4-Bis(benzyloxy)phenyl)ethanol is unique due to the presence of two benzyloxy groups, which can enhance its reactivity and binding properties compared to similar compounds with only one benzyloxy group .
特性
分子式 |
C22H22O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-[2,4-bis(phenylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C22H22O3/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 |
InChIキー |
IAHHRHLYTXSSQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CCO)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
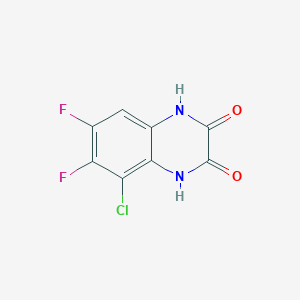
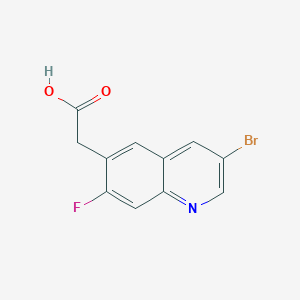
![Tert-butyl 2-(4-chlorophenoxy)-7-aza-spiro[3.5]-nonane-7-carboxylate](/img/structure/B8343841.png)
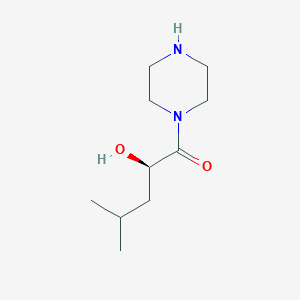
![8-Fluoro-2-(3-piperidin-1-ylpropyl)-1,3,4,5-tetrahydrobenzo[c][1,6]naphthyridin-6-one](/img/structure/B8343875.png)
![Bicyclo[2.2.1]heptane-1,2-diol](/img/structure/B8343884.png)
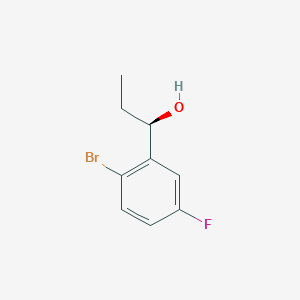
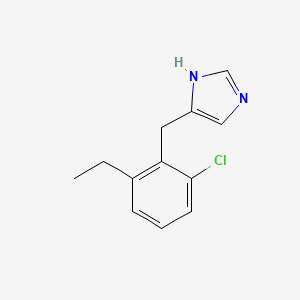
![(3R,3aR,6S,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8343905.png)
